4-Chloro-6-phenylquinoline
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Overview
Description
4-Chloro-6-phenylquinoline is a quinoline derivative with the molecular formula C15H10ClN. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical structure and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with benzaldehyde in the presence of a catalyst to form the intermediate Schiff base, which then undergoes cyclization to yield this compound . The reaction conditions often involve the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as Lewis acids or transition metal complexes may be employed to improve the efficiency of the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienophiles or other reactive species.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-amino-6-phenylquinoline or 4-thio-6-phenylquinoline can be formed.
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Dihydroquinoline derivatives.
Scientific Research Applications
4-Chloro-6-phenylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, catalysts, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-phenylquinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death . In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloro-2-phenylquinoline: Similar structure with a bromine atom at the 6-position instead of a phenyl group.
4-Chloro-6,7-dimethoxyquinoline: Contains methoxy groups at the 6 and 7 positions instead of a phenyl group.
Uniqueness
4-Chloro-6-phenylquinoline is unique due to the presence of both a chlorine atom and a phenyl group, which enhances its chemical reactivity and potential for diverse applications. The combination of these substituents allows for specific interactions with biological targets and the formation of a wide range of derivatives with varying biological activities .
Properties
CAS No. |
5443-23-2 |
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Molecular Formula |
C15H10ClN |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
4-chloro-6-phenylquinoline |
InChI |
InChI=1S/C15H10ClN/c16-14-8-9-17-15-7-6-12(10-13(14)15)11-4-2-1-3-5-11/h1-10H |
InChI Key |
SHEUACMUOCOUKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3C=C2)Cl |
Origin of Product |
United States |
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